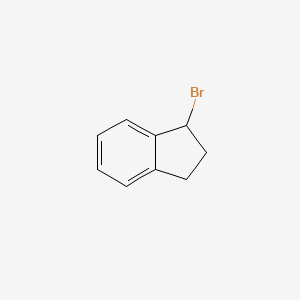

1-bromo-2,3-dihydro-1H-indene

Overview

Description

1-bromo-2,3-dihydro-1H-indene, also known as 1-Bromoindan, is a chemical compound with the molecular formula C9H9Br . It has a molecular weight of 197.07200 .

Synthesis Analysis

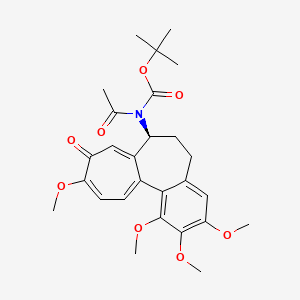

The synthesis of 1-bromo-2,3-dihydro-1H-indene has been reported in several studies . For instance, one study described the synthesis of indene derivatives, including 1-bromo-2,3-dihydro-1H-indene, as retinoic acid receptor α agonists . Another study reported the synthesis of all four possible stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, which are important intermediates in the synthesis of biologically active compounds .Molecular Structure Analysis

The molecular structure of 1-bromo-2,3-dihydro-1H-indene can be analyzed using various techniques . The compound has a bromine atom attached to one of the carbon atoms in the indene ring structure .Chemical Reactions Analysis

The chemical reactions involving 1-bromo-2,3-dihydro-1H-indene have been studied in several papers . For example, one study discussed the NMR analysis of 2-(2’, 3’-dihydro-1’H-inden-1’-yl)-1H-indene .Scientific Research Applications

Retinoic Acid Receptor α Agonists

Indene derivatives, including 1-Bromoindan, have been used in the design and synthesis of retinoic acid receptor α (RARα) agonists . These compounds have shown moderate RARα binding activity and potent antiproliferative activity . This makes them valuable in the field of cancer chemoprevention, where they can be used to control cellular differentiation and apoptosis .

Pharmaceuticals

1-Bromoindan is used in the pharmaceutical industry due to its unique properties. It can be used in the synthesis of various drugs, contributing to their stability and efficacy.

Organic Synthesis

This compound is also used in organic synthesis. Its unique structure makes it a valuable component in the creation of complex organic compounds.

Material Science

In material science, 1-Bromoindan can be used due to its unique properties. It can contribute to the development of new materials with improved characteristics.

Biological Active Compounds

The trans and cis 2-bromo-2,3-dihydro-1H-inden-1-ols, which can be synthesized from 1-Bromoindan, are important intermediates in the synthesis of biologically active compounds . They have been used in enzyme-catalyzed studies of their configuration .

Stability Improvement

1-Bromoindan can be used to improve the stability of certain compounds . For example, it has been used to develop derivatives of all-trans-retinoic acid (ATRA), a drug used to treat acute promyelocytic leukaemia (APL), to improve its stability .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

1-Bromoindan, also known as 1-bromo-2,3-dihydro-1H-indene, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that 1-Bromoindan may also interact with various targets.

Mode of Action

Indole derivatives, to which 1-bromoindan belongs, are known to interact with their targets and induce a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 1-Bromoindan may influence multiple biochemical pathways.

Pharmacokinetics

The compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that it may have specific storage requirements for maintaining its stability and bioavailability.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that 1-Bromoindan may have diverse effects at the molecular and cellular levels.

Action Environment

The compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that certain environmental conditions may be necessary for maintaining its stability and efficacy.

properties

IUPAC Name |

1-bromo-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMGTUJYIOYCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450054 | |

| Record name | 1-Bromoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-bromo-2,3-dihydro-1H-indene | |

CAS RN |

24373-98-6 | |

| Record name | 1-Bromoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,3-dihydro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)

![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)